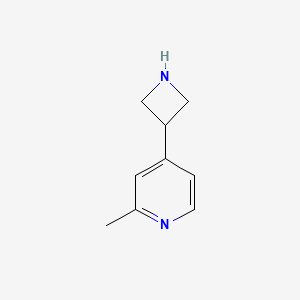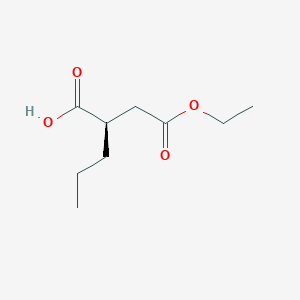
(R)-2-(2-Ethoxy-2-oxoethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method is the reaction of ®-2-pentanol with ethyl oxalyl chloride under basic conditions to form the ester, which is then hydrolyzed to yield the desired acid.
Industrial Production Methods
Industrial production of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Methoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Propoxy-2-oxoethyl)pentanoic acid
- ®-2-(2-Butoxy-2-oxoethyl)pentanoic acid
Uniqueness
®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-(2-ethoxy-2-oxoethyl)pentanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
CEKFSABWQPHEHK-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)C(=O)O |
Canonical SMILES |
CCCC(CC(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
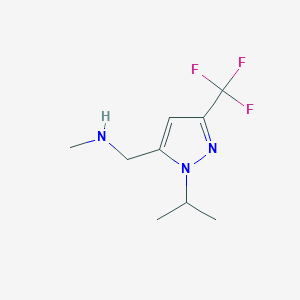
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
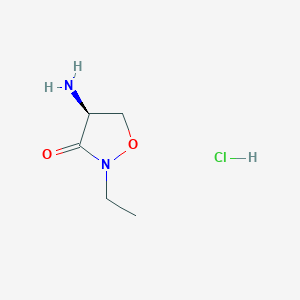
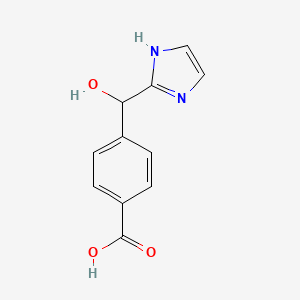
![(R)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13346501.png)
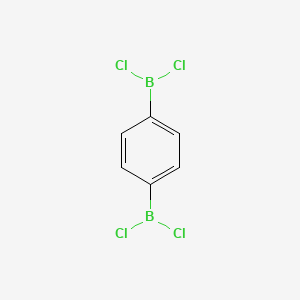

![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)

